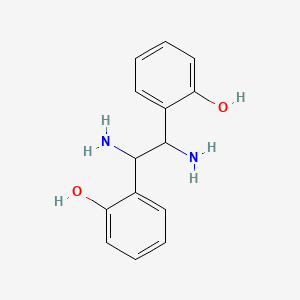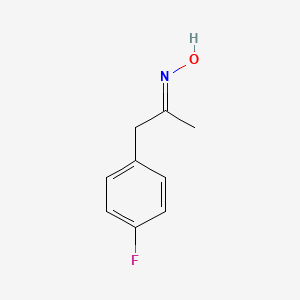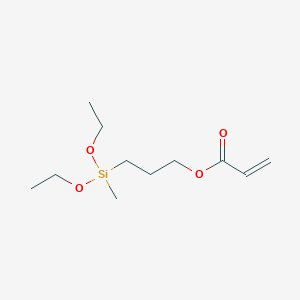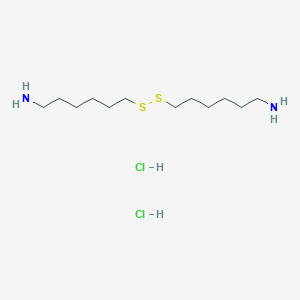
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-, also known as (R,R)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (HPEN), is a chiral diamine . It is commonly used in the stereoselective synthesis of enantiopure compounds .
Synthesis Analysis
A single chiral mother diamine, ((R,R)-1,2-bis-(2-hydroxyphenyl)-1,2-diaminoethane), is reacted with appropriate aldehydes to form the initial diimines that rearrange to give all the product diimines in the (S,S) form . The daughter diamines are obtained by hydrolysis of the product diimines .Molecular Structure Analysis
The empirical formula of this compound is C14H16N2O2 . The molecular weight is 244.29 . The SMILES string representation of the molecule isNC@@Hc1ccccc1O)c2ccccc2O . Chemical Reactions Analysis
This compound is used as a precursor for the synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives via diaza-Cope rearrangement (DCR) . It can also be used to synthesize 4,4′-(1,2-Diazaniumylethane-1,2-diyl)dibenzoate trihydrate by treating with terephthalaldehydic acid .Physical And Chemical Properties Analysis
The compound is a powder form . It has an optical activity of [α]22/D +62°, c = 1% in chloroform . The melting point is between 157-163 °C .Scientific Research Applications
1. Synthesis and Chemical Reactions
- Stereospecific Synthesis : 1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl) is used in the stereospecific synthesis of alkyl-substituted vicinal diamines through a diaza-Cope rearrangement reaction, demonstrating high yield and stereoselectivity (Kim et al., 2009).
- Copper Complex Reactions : This compound interacts with copper(II) complexes, leading to reduction of the metal and deoxygenation of the ligand, forming various phenol and phenoxazinone derivatives (Buckley et al., 1982).
2. Polymerization and Material Science
- Polyimide Synthesis : It serves as a monomer for the synthesis of novel polyimides, with the resulting polymers exhibiting diverse thermal properties and solubilities (Köytepe et al., 2004).
- Polymeric Chiral Ligand Formation : This diamine is a key component in the synthesis of enantiopure 1,2-diamine monomers, which are crucial for creating polymeric chiral ligands used in asymmetric hydrogenation catalysts (Itsuno et al., 2004).
3. Analytical Chemistry
- Intramolecular Hydrogen Bonding Study : Its derivatives, such as Schiff and Schiff-Mannich bases, are studied for intramolecular hydrogen bonding using multinuclear magnetic resonance methods (Schilf et al., 2000).
- Fluorometric Determination : Derivatives of 1,2-diaminoethane are used in high-performance liquid chromatographic procedures for the fluorometric determination of primary α,ω-diamines (Claas et al., 1983).
4. Pharmacology and Drug Design
- Antiestrogen Synthesis : Tetraalkyl-substituted derivatives of this diamine show activity as antiestrogens, inhibiting mammary tumor growth in animal models (Hartmann et al., 1980).
- Cancer Therapy Applications : Specific derivatives have been synthesized for potential use in ER-positive breast cancer therapy (Gust, 1994).
5. Biochemistry
- Optical Resolution in Biochemistry : It's utilized in the optical resolution of compounds using Advanced Marfey's method, significant for determining absolute configuration in biochemical studies (Nozawa et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)

